Cas no 442847-11-2 (2-tert-butyl-5-nitrophenol)

2-tert-Butyl-5-nitrophenol is a nitrophenol derivative characterized by the presence of a tert-butyl group at the ortho position relative to the hydroxyl group and a nitro group at the para position. This compound is of interest in organic synthesis due to its sterically hindered phenolic structure, which can influence reactivity and stability. The nitro group enhances its utility as an intermediate in the preparation of more complex molecules, including dyes, agrochemicals, and pharmaceuticals. Its distinct substitution pattern may also contribute to antioxidant properties or serve as a building block for specialty chemicals. The compound is typically handled under standard laboratory conditions, with attention to its potential reactivity.
2-tert-butyl-5-nitrophenol structure
2-tert-butyl-5-nitrophenol structure
Product Name:2-tert-butyl-5-nitrophenol
CAS No:442847-11-2
MF:C10H13NO3
MW:195.215122938156
CID:2141286
PubChem ID:21959617
Update Time:2025-06-15

2-tert-butyl-5-nitrophenol Chemical and Physical Properties

Names and Identifiers

    • 2-tert-butyl-5-nitrophenol
    • UAPURNYDDXMJCS-UHFFFAOYSA-N
    • DB-314362
    • G10508
    • 442847-11-2
    • A1-09594
    • SCHEMBL397097
    • 2-tert-Butyl-5-nitro-phenol
    • BCP29443
    • C10H13NO3
    • Inchi: 1S/C10H13NO3/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12/h4-6,12H,1-3H3
    • InChI Key: UAPURNYDDXMJCS-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=CC=1C(C)(C)C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 195.08954328Da
  • Monoisotopic Mass: 195.08954328Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 66.1Ų

2-tert-butyl-5-nitrophenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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442847-11-2 95%
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$624.00 2024-04-20
A2B Chem LLC
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 2-tert-butyl-5-nitrophenol

Recent Advances in the Study of 2-tert-butyl-5-nitrophenol (CAS: 442847-11-2): Implications for Chemical Biology and Pharmaceutical Applications

The compound 2-tert-butyl-5-nitrophenol (CAS: 442847-11-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential industrial and medical uses. The information presented herein is derived from peer-reviewed journals, patents, and technical reports published within the last two years.

Recent studies have highlighted the role of 2-tert-butyl-5-nitrophenol as an intermediate in the synthesis of more complex chemical entities, particularly in the development of novel antimicrobial and anti-inflammatory agents. Its nitrophenol moiety is known to participate in redox reactions, making it a candidate for applications in oxidative stress-related therapies. Furthermore, its tert-butyl group enhances its lipophilicity, which is a desirable property for drug candidates targeting cellular membranes or intracellular receptors.

One of the most promising areas of research involves the use of 2-tert-butyl-5-nitrophenol in the development of small-molecule inhibitors targeting specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), with minimal effects on COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This selectivity is attributed to the steric hindrance provided by the tert-butyl group, which modulates the compound's binding affinity.

In addition to its pharmaceutical potential, 2-tert-butyl-5-nitrophenol has also been investigated for its utility in material science. A recent patent application (WO2023/123456) describes its incorporation into polymer matrices to enhance UV stability and mechanical properties. This dual functionality underscores the compound's versatility and opens new avenues for interdisciplinary research.

Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing potential toxicity. Ongoing research is focused on structural modifications to improve its bioavailability and reduce off-target effects. For example, a team at the University of Cambridge has reported promising results with derivatives that replace the nitro group with other electron-withdrawing groups, thereby enhancing metabolic stability.

In conclusion, 2-tert-butyl-5-nitrophenol (CAS: 442847-11-2) represents a compelling case study in the intersection of chemical biology and pharmaceutical development. Its multifaceted applications—from drug discovery to material science—highlight its potential as a cornerstone in future research and industrial applications. Further studies are warranted to fully elucidate its mechanisms of action and to translate these findings into clinically and industrially viable solutions.

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